molecular formula C9H5Cl2N B154368 2,6-Dichloroquinoline CAS No. 1810-72-6

2,6-Dichloroquinoline

Cat. No.: B154368
CAS No.: 1810-72-6
M. Wt: 198.05 g/mol
InChI Key: LPDFGLZUUCLXGM-UHFFFAOYSA-N
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Description

2,6-Dichloroquinoline is an organic compound with the molecular formula C9H5Cl2N. It is a derivative of quinoline, where two chlorine atoms are substituted at the 2nd and 6th positions of the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Safety and Hazards

2,6-Dichloroquinoline may cause respiratory irritation, serious eye irritation, and skin irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid contact with skin and eyes. In case of contact, rinse cautiously with water for several minutes .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichloroquinoline can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes, where the reaction conditions are optimized for high yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are commonly used under basic conditions to replace the chlorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the quinoline ring.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the quinoline ring.

Major Products:

    Substituted Quinoline Derivatives: These are formed by replacing the chlorine atoms with various nucleophiles.

    Oxidized and Reduced Quinoline Compounds: These products result from oxidation and reduction reactions, respectively.

Comparison with Similar Compounds

2,6-Dichloroquinoline can be compared with other chlorinated quinoline derivatives:

    Similar Compounds:

Uniqueness:

Properties

IUPAC Name

2,6-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDFGLZUUCLXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345842
Record name 2,6-Dichloroquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810-72-6
Record name 2,6-Dichloroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloroquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloroquinoline
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

180 mg 6-chloro-2-hydroxy quinoline was treated by 3 ml POCl3, the mixture was refluxed for 3 hours, the remaining POCl3 was evaporated out. After cooling to room temperature, the residue was treated by cold water, the solid was filtered out and dried as green powder, yield: 90%. Following the general procedure in claim 5, the listed compounds were achieved. Mass calculated for C9H5Cl2N: 198; LCMS: 200.1 (M+2)+; 1HNMR (400 MHZ), DMSO-d6) δ ppm 8.04 (1H, d, J=7.8 Hz), 7.97 (1H, d, J=8.8 Hz), 7.81 (1H, d, J=1.9 Hz), 7.68 (1H, dd, J=9.8 Hz, J=2.9 Hz), 7.42 (1H, d, J=8.8 Hz).
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180 mg
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3 mL
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Synthesis routes and methods III

Procedure details

Phosphorus oxychloride (16.72 Kg) was charged to a vessel containing 6-chloroquinolin-2(1H)-one (12.50 Kg) (Prepared according to method of Johnston K. M. et al., J. Chem. Soc. Perkin Trans. 1, 1972, 1648 and references therein), benzyltrimethylammonium chloride (1.575 Kg) and 1,2-dimethoxyethane (87.8 Kg) at 70° C. 1,2-dimethoxyethane (22.5 Kg) was charged as a line rinse. The reaction was stirred at 70° C. to 75° C. for ca. 6 hours before the batch was concentrated to ca. 44 L by vacuum distillation (<40° C.). The concentrate was diluted with dichloromethane (253.1 Kg), adjusted to 38° C. to 45° C. and quenched by the addition of water (37.5 Kg) whilst maintaining the temperature at 38° C. to 45° C. After 70 minutes the batch was cooled to 25° C. to 30° C. and treated with Celite (1.30 Kg) for 40 minutes. The slurry was pressure filtered via a 1 μm filter membrane and the filtrates diluted with dichloromethane (87.5 Kg). The phases were separated and the aqueous phase extracted twice with dichloromethane (82 Kg). The combined organic extracts were washed sequentially with 5% w/w sodium hydrogen carbonate solution (37 L), water (37 Kg) and then concentrated to ca. 75 L at 25° C. to 40° C. Isopropanol (96.5 Kg) was charged and the batch then concentrated to ca. 75 L at 25° C. to 40° C. Isopropanol (95.4 Kg) was charged and the batch then concentrated to ca. 75 L at 25° C. to 40° C. The resultant slurry was stirred at 16° C. to 18° C. for 2 hours and then filtered. The filter cake was washed with isopropanol (19.7 Kg) at ca. 20° C. and then dried at up to 50° C. in vacuo to provide the subtitle compound as an off white solid (12.04 Kg).
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16.72 kg
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12.5 kg
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1.575 kg
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22.5 kg
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87.8 kg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-Dichloroquinoline
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2,6-Dichloroquinoline
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Customer
Q & A

Q1: What makes 2,6-dichloroquinoline a valuable building block in organic synthesis?

A: The presence of two chlorine atoms in this compound makes it highly versatile for building complex molecules. These chlorine atoms can be selectively replaced by a variety of nucleophiles through palladium-catalyzed amination reactions. [] This allows chemists to introduce diverse substituents at the 2 and 6 positions of the quinoline ring, tailoring the molecule's properties for specific applications.

Q2: Beyond amination, how else can this compound be utilized in polymer chemistry?

A: this compound serves as a key monomer in the synthesis of poly(quinoline-2,6-diyl) (P(2,6-Q)). This polymer exhibits interesting electronic properties due to its extended π-conjugation. [, ] Both chemical and electrochemical polymerization techniques, utilizing nickel complexes, have proven successful in producing high yields of P(2,6-Q). [, ]

Q3: What advantages does P(2,6-Q) offer compared to its isomer, poly(quinoline-5,8-diyl)?

A: The 2,6-bonding pattern in P(2,6-Q) results in a more linear polymer structure compared to its 5,8-linked counterpart. [] This linearity facilitates a more extensive π-conjugation system along the polymer backbone, leading to enhanced electron-accepting properties. [] Consequently, P(2,6-Q) demonstrates a red-shifted λmax and lower reduction potentials compared to poly(quinoline-5,8-diyl). []

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